Nitrobestatin

Description

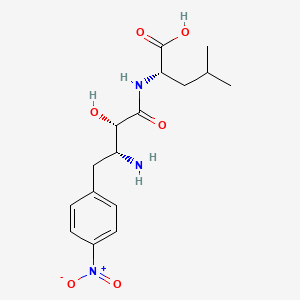

Nitrobestatin is a derivative of bestatin, a dipeptide-like compound originally isolated from Streptomyces olivoretticuli. Bestatin is known for its immunomodulatory and antitumor properties and acts as a competitive inhibitor of metalloaminopeptidases, including M1 and M17 family enzymes . This compound, synthesized by modifying bestatin’s structure, incorporates a p-nitro-benzyl substituent instead of the benzyl group in bestatin . This modification enhances its binding affinity to the Plasmodium falciparum M17 leucyl aminopeptidase (PfA-M17), a critical enzyme in hemoglobin degradation during the malaria parasite’s intraerythrocytic stage . This compound exhibits a 10-fold lower inhibitory constant (Ki = 2.7 nM) against PfA-M17 compared to bestatin (Ki = 25 nM) , positioning it as a potent antimalarial candidate. However, its cellular uptake limitations reduce its in vivo efficacy relative to its biochemical potency .

Properties

Molecular Formula |

C16H23N3O6 |

|---|---|

Molecular Weight |

353.37 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C16H23N3O6/c1-9(2)7-13(16(22)23)18-15(21)14(20)12(17)8-10-3-5-11(6-4-10)19(24)25/h3-6,9,12-14,20H,7-8,17H2,1-2H3,(H,18,21)(H,22,23)/t12-,13+,14+/m1/s1 |

InChI Key |

AXNJBMQISBJVSJ-RDBSUJKOSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])N)O |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)[N+](=O)[O-])N)O |

Synonyms |

nitrobestatin |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Structural Modifications and Potency :

- The p-nitro group in this compound enhances electron-withdrawing effects, improving binding to PfA-M17’s active site .

- Bestatin methyl ester’s methyl group increases hydrophobicity, facilitating membrane permeation despite its lower enzyme affinity (Ki = 138 nM vs. 25 nM for bestatin) .

Enzyme Inhibition vs. 14.9 μM). This discrepancy arises from this compound’s slower passive diffusion into erythrocytes due to its electronegative nitro group . Bestatin methyl ester, despite weaker enzyme inhibition, achieves moderate antimalarial activity (IC50 = 20.5 μM) due to improved cellular uptake .

Stage-Specific Activity :

- Both this compound and bestatin exhibit maximal inhibitory effects during the late ring/early trophozoite stages of P. falciparum, coinciding with peak hemoglobin degradation and PfA-M17 expression .

Pharmacokinetic and Mechanistic Considerations

Cellular Uptake :

- Off-Target Effects: Both this compound and bestatin inhibit additional aminopeptidases in Plasmodium extracts, suggesting multi-enzyme targeting .

- Synergism with Other Inhibitors: Combinations of aminopeptidase inhibitors (e.g., this compound, amastatin) and endopeptidase inhibitors show enhanced antimalarial effects, likely due to blocking sequential steps in hemoglobin hydrolysis .

Comparison with Non-Dipeptide Inhibitors

- Hydroxamates (13d, 10o, 6k) : These exhibit moderate PfA-M17 inhibition (Ki = 28–60 nM) but lack detailed antimalarial data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.